![molecular formula C23H29FN2O3 B6038647 3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)

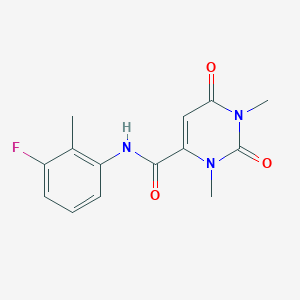

3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as F-18 Fallypride, and it is a radioligand that is used in positron emission tomography (PET) imaging studies.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide involves the binding of the radioligand to dopamine D2/D3 receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. The binding of F-18 Fallypride to dopamine D2/D3 receptors in the brain allows for the visualization of dopamine distribution in the brain, which can provide insights into the role of dopamine in various neurological and psychiatric disorders.

Biochemical and physiological effects:

3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to have minimal biochemical and physiological effects in the body. The compound is rapidly cleared from the body after administration, and it does not accumulate in the body over time. This makes it an ideal radioligand for PET imaging studies, as it allows for accurate and reliable visualization of dopamine distribution in the brain without causing any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide in lab experiments is its high specificity for dopamine D2/D3 receptors in the brain. This allows for accurate and reliable visualization of dopamine distribution in the brain, which can provide insights into the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability. This can make it difficult for researchers to obtain the necessary quantities of the compound for their experiments.

Future Directions

There are several future directions for the use of 3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide in scientific research. One potential future direction is the use of this compound in the development of new treatments for neurological and psychiatric disorders. By gaining a better understanding of the role of dopamine in these disorders, researchers may be able to develop new drugs that target dopamine receptors in the brain. Another potential future direction is the use of this compound in the development of new imaging techniques. By developing new imaging techniques that use F-18 Fallypride as a radioligand, researchers may be able to visualize dopamine distribution in the brain with even greater accuracy and resolution.

Synthesis Methods

The synthesis of 3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide involves several steps. The first step involves the reaction of 4-fluoro-3-methoxybenzyl bromide with piperidine to form 1-(4-fluoro-3-methoxybenzyl)-4-piperidinol. The second step involves the reaction of 1-(4-fluoro-3-methoxybenzyl)-4-piperidinol with 3-methoxyphenylpropanoyl chloride to form 3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide.

Scientific Research Applications

3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been widely used in scientific research due to its potential applications in various areas. One of the main applications of this compound is in PET imaging studies. PET imaging is a non-invasive imaging technique that is used to visualize the distribution of radiolabeled compounds in the body. F-18 Fallypride is a radioligand that binds to dopamine D2/D3 receptors in the brain, and it has been used in PET imaging studies to investigate the role of dopamine in various neurological and psychiatric disorders.

properties

IUPAC Name |

3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O3/c1-28-20-5-3-4-19(15-20)25-23(27)9-7-17-10-12-26(13-11-17)16-18-6-8-21(24)22(14-18)29-2/h3-6,8,14-15,17H,7,9-13,16H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVFWLFIBAACOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)CC3=CC(=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)

![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)

![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)

![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)

![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)

![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)